Benaxibine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

贝纳西宾是一种属于喹啉类化合物家族的生物碱。 它具有多种生物活性,包括抗炎、抗氧化、抗肿瘤和免疫增强作用 . 贝纳西宾主要用于研究目的,特别是在炎症和肿瘤研究领域 .

准备方法

贝纳西宾可以通过多种合成路线合成。 一种常用的方法是曼尼希反应,该反应使用酚、胺和甲醛 . 反应条件通常涉及在催化剂存在下加热反应物,以促进目标产物的形成。 工业生产方法可能有所不同,但它们通常遵循类似的原理,针对规模和效率进行优化 .

化学反应分析

科学研究应用

贝纳西宾具有广泛的科学研究应用,包括:

化学: 用作研究喹啉化学和反应的模型化合物.

生物学: 研究其对细胞过程的影响,包括炎症和免疫反应.

作用机制

贝纳西宾的作用机制涉及其与各种分子靶点和途径的相互作用。 研究表明,它可以增强肿瘤细胞对巨噬细胞结合和细胞溶解的敏感性 . 这种作用是通过调节肝脏中药物代谢酶和谷胱甘肽相关酶介导的 . 此外,贝纳西宾的抗炎和抗氧化特性也有助于其整体生物活性 .

相似化合物的比较

贝纳西宾因其生物活性的独特组合而在喹啉生物碱中独树一帜。 类似化合物包括:

奈博格拉明: 另一种具有神经保护和抗炎作用的喹啉生物碱.

6-甲氧基-2-萘甲酸: 以其抗炎特性而闻名.

顺式-哌啶-2,3-二羧酸: 表现出类似的免疫增强作用.

生物活性

Benaxibine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

This compound, chemically known as 2-[(4-acetamidobenzoyl)amino]pentanedioic acid, is primarily recognized for its potential in treating various neoplasms and cardiovascular diseases. It has shown promise as an anti-inflammatory and antioxidant agent, contributing to its classification as a multi-functional therapeutic compound .

This compound exhibits its biological effects through several mechanisms:

- Anti-tumor Activity : Research indicates that this compound can inhibit tumor cell proliferation and enhance the susceptibility of tumor cells to immune-mediated destruction. This effect is particularly evident in studies involving macrophage activation, where this compound pre-treatment significantly increased macrophage binding and cytolytic activity against tumor cells .

- Immunomodulation : The compound has demonstrated the ability to modulate immune responses. In animal models, this compound has been shown to restore T-cell function in spontaneously hypertensive rats, indicating its potential as an immunopotentiator .

- Antioxidant Effects : this compound's antioxidant properties contribute to its protective effects against oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Table 1: Summary of Biological Activities of this compound

Case Study: Tumor Cell Susceptibility Enhancement

In a study published in the International Journal of Immunopharmacology, researchers investigated the effect of this compound on tumor cell susceptibility to macrophage-mediated cytolysis. The study utilized a murine model where tumor cells were pre-treated with this compound before exposure to activated macrophages. Results indicated a statistically significant increase in binding and lytic activity against the treated tumor cells compared to controls .

Clinical Applications

This compound is currently under investigation for various clinical applications, particularly in cancer therapy and immunotherapy. Its ability to enhance immune response while simultaneously exerting direct anti-tumor effects positions it as a promising candidate for combination therapies aimed at improving patient outcomes in oncology.

属性

CAS 编号 |

27661-27-4 |

|---|---|

分子式 |

C12H15NO6 |

分子量 |

269.25 g/mol |

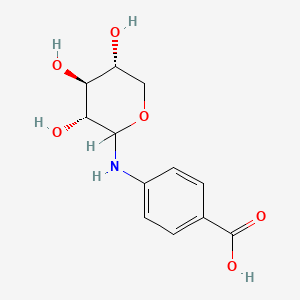

IUPAC 名称 |

4-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]benzoic acid |

InChI |

InChI=1S/C12H15NO6/c14-8-5-19-11(10(16)9(8)15)13-7-3-1-6(2-4-7)12(17)18/h1-4,8-11,13-16H,5H2,(H,17,18)/t8-,9+,10-,11?/m1/s1 |

InChI 键 |

HLDUHCYBUVVDOT-GZBOUJLJSA-N |

SMILES |

C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O |

手性 SMILES |

C1[C@H]([C@@H]([C@H](C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O |

规范 SMILES |

C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O |

Key on ui other cas no. |

27661-27-4 |

相关CAS编号 |

72782-43-5 (hydrochloride salt) |

同义词 |

4-(D-xylosylamino)benzoic acid 4-(D-xylosylamino)benzoic acid, sodium salt 4-aminobenzoic acid-N-xyloside 4-aminobenzoic acid-N-xyloside, sodium salt K 247 K-247 p-(xylosylamino)benzoic acid para-aminobenzoic acid-N-D-xyloside sodium-4-aminobenzoic acid-N-xyloside |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。